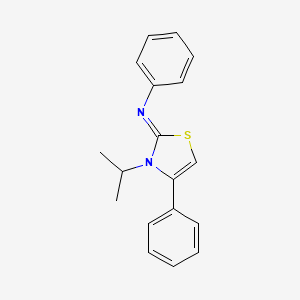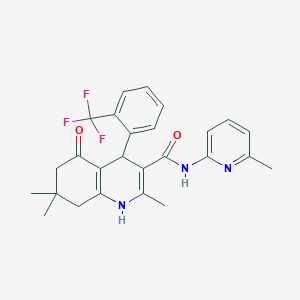![molecular formula C17H13FN4O2S B11646874 4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride](/img/structure/B11646874.png)
4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolopyrimidine core fused with a phenyl ring and a benzenesulfonyl fluoride group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields . This method is eco-friendly and does not require catalysts or additives, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the triazolopyrimidine core to its dihydro derivatives.
Substitution: The benzenesulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, dihydro triazolopyrimidines, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1, which are involved in DNA repair and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chloro-phenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
- 7-(4-Ethoxy-phenyl)-5-(4-fluoro-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Uniqueness
4-(7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride is unique due to the presence of the benzenesulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13FN4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H13FN4O2S/c18-25(23,24)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)22-17(21-15)19-11-20-22/h1-11,16H,(H,19,20,21) |
InChI Key |
AHCUZADLRZYYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646817.png)
![methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646821.png)
![Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11646827.png)
![[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)
![(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11646839.png)
![N-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11646844.png)
![(5E)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11646858.png)


![5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11646872.png)
![4-chloro-N-{6-methoxy-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11646876.png)
![ethyl (2Z)-2-(3-ethoxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11646887.png)
![ethyl 2-{[(2E)-2-cyano-3-phenylprop-2-enoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11646898.png)
![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B11646905.png)
